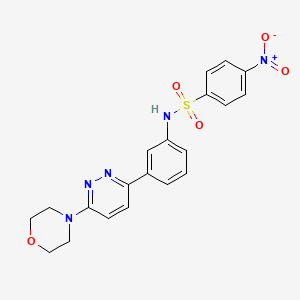

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Descripción

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 4-nitrobenzenesulfonamide core linked to a substituted phenyl group bearing a 6-morpholinopyridazine moiety.

Propiedades

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)17-4-6-18(7-5-17)31(28,29)23-16-3-1-2-15(14-16)19-8-9-20(22-21-19)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQDNMUTBKUFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyridazinyl intermediate, which is then coupled with a phenyl ring bearing a nitrobenzenesulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve efficiency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

Structural Features and Conformational Analysis

- The 4-nitrobenzenesulfonamide group adopts a twisted conformation at the S–N bond, as observed in analogs like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide (torsional angle ~63.74°) . This twisting affects the dihedral angle between the sulfonyl and anilino rings (~31.40°), influencing molecular interactions .

- N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide: Replaces the morpholinopyridazine with a 6,7-dimethoxyquinazoline group. The quinazoline core, with methoxy substituents, may enhance planar stacking interactions but reduce solubility compared to morpholine .

- N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide : Simpler structure with a chlorophenyl group. The dihedral angle between rings is ~36.19°, slightly larger than in the target compound, suggesting substituent-dependent conformational flexibility .

Physical and Pharmacokinetic Properties

- Melting Points: The 4-nitrobenzenesulfonamide derivatives generally exhibit high melting points (>200°C), indicative of crystalline stability . The target compound’s morpholinopyridazine group may lower its melting point compared to simpler analogs due to increased steric bulk.

Solubility and Drug-Likeness

- The morpholine ring in the target compound enhances water solubility compared to lipophilic groups like chlorophenyl or bromophenyl .

- The nitro group may slightly reduce solubility due to its electron-withdrawing nature but improves binding affinity through hydrogen-bonding interactions .

Key Research Findings and Implications

- Structural Flexibility: Substituents on the phenyl ring (e.g., morpholinopyridazine vs. quinazoline) significantly alter conformational dynamics and intermolecular interactions .

- Biological Potency: Quinazoline derivatives demonstrate notable cytotoxicity, suggesting that the target compound’s morpholinopyridazine group could offer a balance between solubility and activity .

- Crystallinity : Nitro-substituted sulfonamides exhibit high thermal stability, advantageous for formulation .

Actividad Biológica

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a morpholinopyridazinyl group connected to a phenyl ring, which is further linked to a nitrobenzenesulfonamide moiety. The combination of these functional groups contributes to its diverse biological properties, making it a subject of extensive research in pharmacology and related fields.

Structure

- IUPAC Name : N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide

- Molecular Formula : CHNOS

- Molecular Weight : 425.45 g/mol

The compound exhibits various chemical reactivities such as:

- Oxidation : The nitro group can be oxidized under specific conditions.

- Reduction : The nitro group can be reduced to an amine using reducing agents.

- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.

The biological activity of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to:

- Inhibition of enzyme activity.

- Modulation of receptor signaling pathways.

- Interference with cellular processes.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological activities, including:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.

Anticancer Activity

A study examined the effects of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Studies

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a pyridazine-morpholine intermediate with 4-nitrobenzenesulfonyl chloride. A general procedure includes reacting the amine precursor (e.g., 3-(6-morpholinopyridazin-3-yl)aniline) with the sulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 12 hours. Purification via silica gel column chromatography using hexane/ethyl acetate mixtures is standard, yielding the product as a solid (mp 212–214°C, Rf 0.67) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural confirmation relies on / NMR to resolve aromatic protons and sulfonamide groups, HR-MS for molecular weight validation (e.g., observed m/z 432.157 vs. calculated 432.160), and elemental analysis .

Q. What solvent systems are optimal for chromatographic purification of this sulfonamide?

- Methodological Answer : A hexane/ethyl acetate gradient (e.g., 6:3:1 pentane/EtOAc/DCM) effectively separates polar nitro and sulfonamide moieties. For inseparable stereoisomers (e.g., cis/trans mixtures), impure batches may proceed to downstream reactions without full resolution .

Advanced Research Questions

Q. How do structural features like the morpholino-pyridazine core influence biological activity?

- Methodological Answer : The morpholino group enhances solubility and hydrogen-bonding capacity, while the pyridazine ring contributes to π-π stacking in target binding. Computational docking studies (e.g., using PyMOL) can model interactions with enzymes like Akt-mTOR, which are disrupted by nitro group electron-withdrawing effects .

Q. What crystallographic insights explain conformational stability in this compound?

- Methodological Answer : X-ray diffraction reveals gauche torsions (≈63.7°) at the S–N bond and dihedral angles (≈31.4°) between sulfonyl and anilino rings. Intermolecular N–H···O hydrogen bonds form C(4) chains, stabilizing the crystal lattice .

Q. How can contradictory spectral data (e.g., NMR splitting) be resolved during characterization?

- Methodological Answer : Dynamic NMR experiments at variable temperatures or COSY/NOESY spectra can distinguish rotational isomers. For unresolved mixtures (e.g., cis/trans), HR-MS and X-ray crystallography provide definitive confirmation .

Q. What strategies optimize reaction scalability while minimizing byproducts?

- Methodological Answer : Scaling requires adjusting stoichiometry (1.1 equiv sulfonyl chloride) and solvent volume (pyridine, 5 mL/g substrate). Continuous flow reactors improve mixing and heat dissipation, reducing side reactions like over-sulfonation .

Q. How can analogs be designed to enhance metabolic stability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.